molecular formula C10H10O4 B14547741 3,4-Bis[(prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione CAS No. 61699-48-7

3,4-Bis[(prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione

Cat. No.: B14547741
CAS No.: 61699-48-7
M. Wt: 194.18 g/mol
InChI Key: OQTJVAMKSMDBSR-UHFFFAOYSA-N
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Description

3,4-Bis[(prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione: is an organic compound characterized by its unique cyclobutene-dione core structure with two allyloxy groups attached at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis[(prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with allyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The mixture is then purified using techniques such as column chromatography to isolate the compound as a pale yellow solid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis[(prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione moiety into diols or other reduced forms.

    Substitution: The allyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce diols .

Scientific Research Applications

Chemistry: In chemistry, 3,4-Bis[(prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine: While specific biological and medicinal applications are not well-documented, compounds with similar structures have been investigated for their potential as enzyme inhibitors and therapeutic agents. Further research could explore the biological activity of this compound.

Industry: In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its reactivity and structural features make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of 3,4-Bis[(prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione is not well-documented. its chemical reactivity suggests that it could interact with various molecular targets through its allyloxy and dione functional groups. These interactions could involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3,4-Bis[(prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione lies in its cyclobutene-dione core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and the exploration of new chemical reactions.

Properties

CAS No.

61699-48-7

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3,4-bis(prop-2-enoxy)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C10H10O4/c1-3-5-13-9-7(11)8(12)10(9)14-6-4-2/h3-4H,1-2,5-6H2

InChI Key

OQTJVAMKSMDBSR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C(=O)C1=O)OCC=C

Origin of Product

United States

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